
1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is a chemical compound with the molecular formula C7H6BrF2NO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two fluorine atoms attached to the ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the difluoroethanol group. One common method includes the reaction of 6-bromopyridine with difluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
化学反应分析
Types of Reactions: 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol or methanol).
Major Products Formed:
Oxidation: Formation of 1-(6-bromopyridin-3-yl)-2,2-difluoroethanone.
Reduction: Formation of 1-(6-bromopyridin-3-yl)-2,2-difluoroethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
1-(6-Bromopyridin-3-yl)ethan-1-ol: Similar structure but lacks the difluoroethanol group.
1-(6-Bromopyridin-3-yl)ethan-1-one: Contains a ketone group instead of the hydroxyl group.
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol: Similar structure but with three fluorine atoms instead of two.
Uniqueness: 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and difluoroethanol groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, stability, and potential biological activity.
属性
分子式 |
C7H6BrF2NO |
|---|---|
分子量 |
238.03 g/mol |
IUPAC 名称 |
1-(6-bromopyridin-3-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-2-1-4(3-11-5)6(12)7(9)10/h1-3,6-7,12H |
InChI 键 |
FLHZRBHHEKRYSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(C(F)F)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)
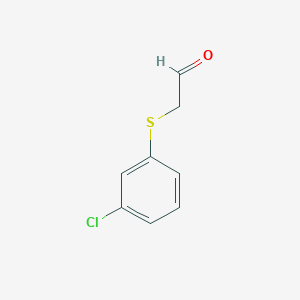

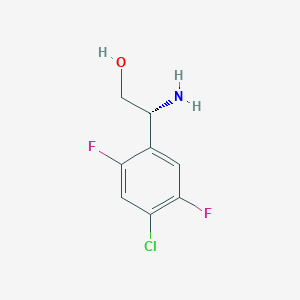
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
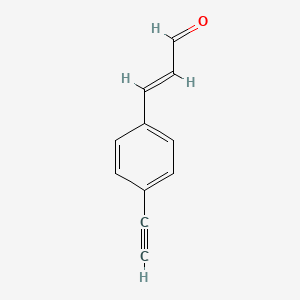
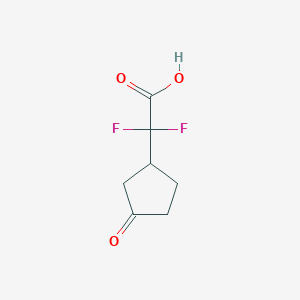
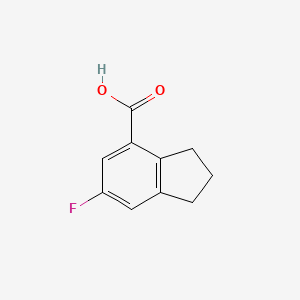
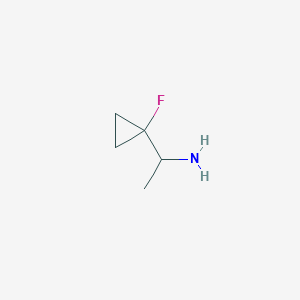
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
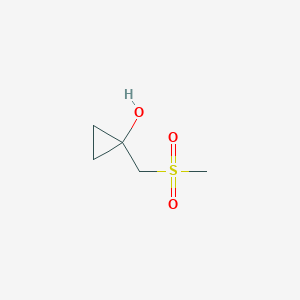
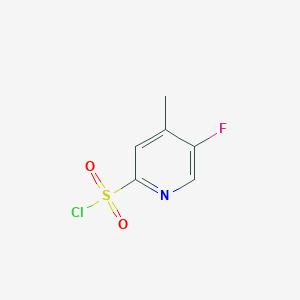
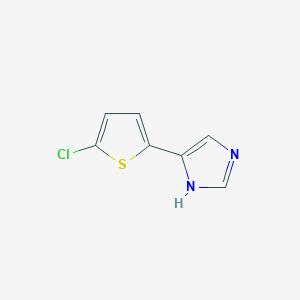
![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
